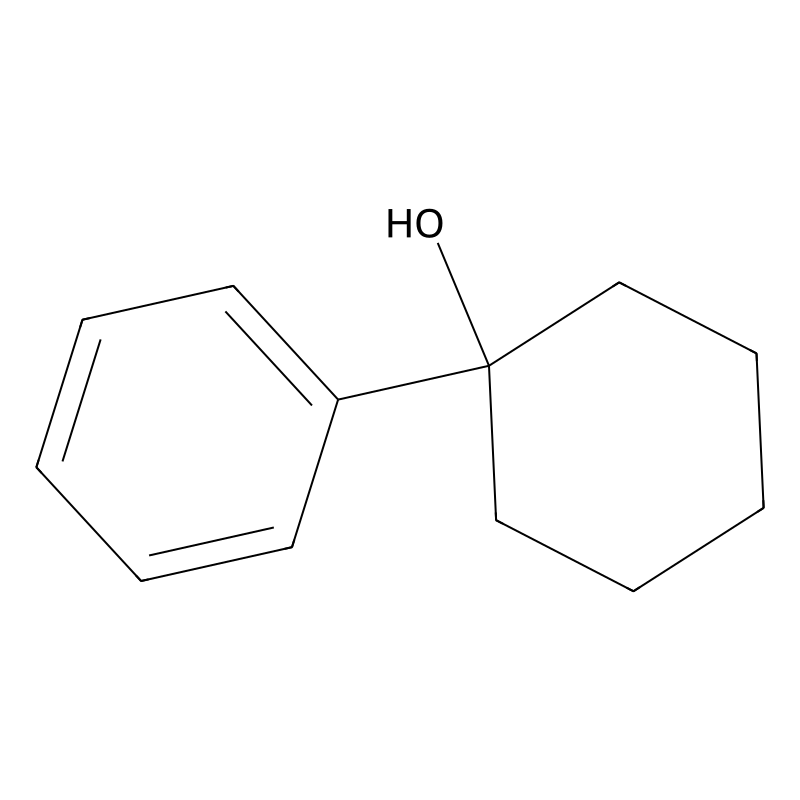

1-Phenylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While 1-PCH is not a commonly used compound, it has been investigated in some scientific research areas. Here are two examples:

As a precursor to other chemicals

1-PCH can be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and fine chemicals. For instance, one study describes its use in the synthesis of potential anti-inflammatory drugs [].

As a reference material

Due to its well-defined structure and properties, 1-PCH can be used as a reference material in various analytical techniques, such as chromatography and spectroscopy. This allows scientists to compare the properties of unknown compounds to those of 1-PCH [].

1-Phenylcyclohexanol is an organic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol. It is characterized by a cyclohexanol structure with a phenyl group attached to one of the carbon atoms in the cyclohexane ring. This compound typically appears as a light yellow solid and has a melting point ranging from 58 to 62 °C, with a boiling point of approximately 153 °C at 20 mmHg .

Currently, there's no widely reported research on the specific mechanism of action of 1-Phenylcyclohexanol in biological systems. However, its potential interactions with biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions) warrant further investigation.

1-Phenylcyclohexanol is considered a mild irritant and may cause skin and eye irritation upon contact [5].

- Safety Information:

- Safety data sheets (SDS) for 1-Phenylcyclohexanol from chemical suppliers provide detailed information on its handling, storage, and disposal guidelines e.g., Thermo Fisher Scientific Safety Data Sheet .

Limitations:

- Data on specific toxicity values (e.g., LD50) is limited.

- Information on long-term exposure effects is scarce.

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes, depending on the conditions.

- Esterification: Reacting with carboxylic acids can yield esters.

- Dehydration: Under acidic conditions, it may undergo dehydration to form alkenes.

The synthesis of 1-phenylcyclohexanol involves two main stages:

- The reaction of bromobenzene with magnesium in diethyl ether to form a Grignard reagent.

- The addition of cyclohexanone to this Grignard reagent, followed by workup to yield the final product .

The synthesis of 1-phenylcyclohexanol can be achieved through several methods, with the most common being:

- Grignard Reaction:

- Reduction of Phenylcyclohexanone:

- Phenylcyclohexanone can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield 1-phenylcyclohexanol.

1-Phenylcyclohexanol finds applications in various fields:

- Flavoring and Fragrance: Due to its pleasant aroma, it is used in perfumes and flavoring agents.

- Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.

- Research: Utilized in biochemical research for studying interactions in proteomics .

Interaction studies involving 1-phenylcyclohexanol have primarily focused on its effects on biological systems. It has been shown to interact with cellular membranes and may influence membrane fluidity and permeability. Further studies are needed to elucidate its exact mechanisms of action and potential therapeutic applications.

Several compounds share structural or functional similarities with 1-phenylcyclohexanol. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclohexanol | C₆H₁₂O | A simple cyclic alcohol without aromatic substitution. |

| Benzyl alcohol | C₇H₈O | Contains a benzene ring but lacks the cyclohexane structure. |

| 1-Naphthol | C₁₀H₈O | An aromatic compound that exhibits similar reactivity but has two fused rings. |

| Phenethyl alcohol | C₈H₁₀O | Similar structure but differs in side chain complexity. |

Uniqueness of 1-Phenylcyclohexanol

What sets 1-phenylcyclohexanol apart is its unique combination of a cyclohexane ring with an attached phenyl group, which imparts distinct physical properties and reactivity compared to simpler alcohols or other aromatic compounds. Its ability to participate in diverse

1-Phenylcyclohexanol (C₁₂H₁₆O) has a molecular weight of 176.25 g/mol and features a six-membered cyclohexane ring with both a hydroxyl group and a phenyl group attached to the same carbon atom. This structural arrangement classifies it as a tertiary alcohol, giving it distinctive chemical behavior and reactivity patterns.

Physical Properties

The compound typically appears as a white to light yellow crystalline solid with the following physical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| Physical Appearance | White to light yellow powder/crystal |

| Melting Point | 58-62°C (some sources: 61-65°C) |

| Boiling Point | 153°C (20 mmHg), 100°C (0.5 mmHg) |

| Density | 1.0350 |

| Refractive Index | 1.5415 (estimated) |

| Flash Point | 153°C at 20 mmHg |

| Solubility | Soluble in methanol and organic solvents |

| pKa | 14.49±0.20 (predicted) |

| Storage Conditions | 2-8°C or room temperature in dark place (<15°C) |

Data compiled from multiple sources

Structural Characteristics

The IUPAC standard InChIKey for 1-phenylcyclohexanol is DTTDXHDYTWQDCS-UHFFFAOYSA-N, and its structure can be represented by the SMILES notation: OC1(C=2C=CC=CC2)CCCCC1. The compound's unique molecular architecture combines both cycloaliphatic and aromatic structural elements, contributing to its valuable applications in synthetic chemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation data for 1-phenylcyclohexanol. The ¹H NMR spectrum shows characteristic signals for:

- Aromatic protons at approximately δ 7.25-7.21 ppm

- Cyclohexyl protons between δ 1.82-1.58 ppm

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant